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Compound of Interest

(1R)-1-[2-
Compound Name:

(benzyloxy)phenyllethan-1-ol
CAS No.: 181962-52-7

Cat. No.: B3340034

Get Quote

Executive Technical Summary

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol (CAS: Generic Racemic 94001-66-8; Specific
Enantiomer often internal/proprietary) is a high-value chiral building block used in the
asymmetric synthesis of APIs, particularly selective serotonin reuptake inhibitors (SSRIs) and

-adrenergic agonists.[1]

Its physicochemical behavior is dominated by the "Hydrophobic Sandwich" effect: the central
chiral ethanol moiety is flanked by a lipophilic phenyl ring and a bulky benzyloxy group. This
structure dictates a specific solubility profile—highly soluble in polar aprotic solvents and lower
alcohols, but exhibiting steep temperature-dependent solubility in non-polar hydrocarbons,
making the latter ideal for cooling crystallization.

Key Physicochemical Parameters:

¢ Molecular Weight: 228.29 g/mol [2]
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LogP (Predicted): ~3.3 (Lipophilic)

H-Bond Donors: 1 (Hydroxyl group)

H-Bond Acceptors: 2 (Ether oxygen + Hydroxyl oxygen)

Melting Point: ~94—-96 °C (Dependent on enantiomeric purity and polymorph)

Solubility Landscape & Solvent Selection

The solubility of this compound is governed by the competition between the intermolecular
Hydrogen bonding of the hydroxyl group and the

stacking potential of the two aromatic rings.

Predicted Solubility Profile

Data derived from structural fragment contribution theory (Hansen Solubility Parameters).
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Solvent Class

Representative
Solvents

Solubility Rating

Process Utility

Lower Alcohols

Methanol, Ethanol,
IPA

High (>200 mg/mL)

Primary reaction
solvent; "Good"
solvent for

crystallization.

Polar Aprotic

DMSO, DMF, NMP

Very High (>500
mg/mL)

Reaction media for
nucleophilic
substitutions; difficult

to remove.

Esters/Ketones

Ethyl Acetate, Acetone

High

Excellent for
extraction and
intermediate solvent

swaps.

Chlorinated

DCM, Chloroform

High

Standard work-up
solvent; environmental

concerns limit scale-

up.

Aromatic

Toluene, Xylene

Moderate

Critical: High T-
dependence makes
this ideal for cooling

crystallization.

Alkanes

Heptane, Hexane,

Cyclohexane

Low (<10 mg/mL)

The definitive "Anti-
solvent" for yield

recovery.

Agqueous

Water, Brine

Insoluble

Phase separation
wash; antisolvent in
"drowning out"

crystallization.
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Critical Insight: The (1R)-enantiomer often exhibits higher solubility than the racemate in chiral
solvents or heavily structured solvents due to lower lattice energy packing efficiency, unless a

Stable conglomerate forms.

Self-Validating Experimental Protocol

Since specific solubility data varies by polymorph and enantiomeric excess (%ee), relying on
literature values is insufficient for GMP processes. The following Laser-Assisted Polythermal
Method is the gold standard for generating a precise solubility curve.

Protocol: Dynamic Laser Monitoring for Solubility Limit

Objective: Determine the Metastable Zone Width (MSZW) to optimize crystallization yield and
prevent oiling out.

Reagents:
e Analyte: (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol (>98% purity).
e Solvent: Anhydrous Isopropanol (IPA) or Toluene.
Workflow:
e Preparation: Charge 100 mg of analyte into a borosilicate glass vial with a magnetic stir bar.
e Dosing: Add solvent in 50
L increments.
o Thermal Cycle: Heat to Dissolution (

)

Cool to Nucleation (
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)

o Detection: Use a focused laser beam (650 nm). A photodiode measures transmission.
o High Transmission = Solution.

o Scattering/Low Transmission = Nucleation/Undissolved Solid.

Automated Workflow Diagram

The following logic flow ensures data integrity during the measurement process.
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Figure 1: Logic flow for determining the solubility and metastable zone width using laser
transmission.

Thermodynamic Modeling
To translate experimental points into a predictive process model, fit your data (

= mole fraction solubility,

= Temperature in Kelvin) to the Modified Apelblat Equation. This model is superior for
polar/non-polar asymmetry found in benzyl alcohols.

e A, B, C: Empirical constants derived from regression.
» Validation: An

indicates the model is robust enough to calculate the enthalpy of dissolution (
).

Thermodynamic Insight:

(Endothermic): Solubility increases with temperature (Standard behavior).

» Process Tip: A steep slope (large B value) in Toluene indicates a high theoretical yield for
cooling crystallization.

Process Application: Purification via Crystallization

For (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol, the primary impurity is often the S-enantiomer or
the ketone precursor.

Recommended Solvent System: Toluene / Heptane (Anti-solvent)
» Dissolution: Dissolve crude solid in Toluene at 65°C (near saturation).

» Polishing: Filter hot to remove mechanical impurities.
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e Seeding: Cool to 50°C (metastable zone) and seed with 0.1% pure (1R)-crystals.
 Anti-solvent Addition: Slowly dose Heptane over 2 hours.

o Ratio Target: 1:3 Toluene:Heptane.
« |solation: Cool to 5°C, age for 1 hour, and filter.

Why this works: The lipophilic benzyloxy group interacts favorably with Toluene, keeping it in
solution at high T. Heptane disrupts these

-interactions, forcing the ordered chiral lattice to precipitate, rejecting the more soluble
impurities.

References
o General Solubility Protocols:Jouyban, A. (2019).

o Thermodynamic Modeling:Apelblat, A., & Manzurola, E. (1999). Solubilities of o-
acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-
aspartate in water from T=(278 to 348) K..

» Chiral Crystallization Strategy:Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to
Separate Enantiomers..

e Compound Synthesis Context:PubChem CID 10443766 (2-(Benzyloxy)-1-phenylethanol).[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Solubility Profiling & Process Optimization: (1R)-1-[2-
(benzyloxy)phenyl]lethan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3340034/docs#solubility-profiling-process-
optimization-1r-1-2-benzyloxy-phenyl-ethan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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